[2-(Dimethylamino)ethyl]urea hydrochloride
Description
Contextualization within Urea (B33335) and Amine Derivative Chemistry
The study of [2-(Dimethylamino)ethyl]urea hydrochloride is rooted in the broader fields of urea and amine derivative chemistry. The journey of urea chemistry began with Friedrich Wöhler's landmark synthesis of urea from inorganic precursors in 1828, an event that is widely considered the dawn of modern organic chemistry. nih.govureaknowhow.comnih.gov Urea and its derivatives are characterized by a carbonyl group bonded to two nitrogen atoms. This core structure is of immense importance in medicinal chemistry and drug design primarily because of its ability to form multiple, stable hydrogen bonds with biological targets like proteins and receptors. nih.gov
The urea moiety's hydrogen-bonding capability, coupled with its potential for π-stacking interactions with aromatic rings in proteins, makes it a privileged scaffold in the development of therapeutic agents. nih.gov Urea derivatives are integral to a wide array of approved drugs and clinical candidates, with applications as anticancer, antibacterial, and anti-HIV agents, among others. nih.gov
Amines, organic compounds containing nitrogen atoms with a lone pair, are fundamental building blocks in organic synthesis. Their reactivity, particularly as nucleophiles, allows for the construction of a vast number of complex molecules. The reaction between amines and urea or its derivatives is a common method for creating substituted ureas, with the nature of the amine (primary, secondary, aliphatic, aromatic) influencing the reaction's outcome. jst.go.jp The compound in focus, this compound, combines these two critical chemical classes, featuring a urea backbone functionalized with a dimethylaminoethyl group, which itself is an amine derivative.
Overview of the Chemical Significance of the [2-(Dimethylamino)ethyl]urea Moiety
The chemical significance of the [2-(Dimethylamino)ethyl]urea moiety lies in the synergistic interplay of its constituent parts: the urea group, the ethyl linker, and the terminal dimethylamino group.
Urea Group: As the core of the moiety, the urea group acts as a rigid, planar hydrogen-bond donor and acceptor. This feature is crucial for establishing specific and strong interactions with biological macromolecules, a property extensively exploited in drug design. nih.gov
Dimethylamino Group: This tertiary amine group introduces a basic center into the molecule. The presence of the dimethylamino group can influence the compound's solubility, reactivity, and its ability to interact with biological targets. ontosight.ai In a physiological environment, this group can be protonated, which can be critical for receptor binding or cellular uptake. The hydrochloride salt form of the compound underscores the basicity of this group and often enhances water solubility. ontosight.aiontosight.ai
Ethyl Linker: The two-carbon ethyl chain provides a flexible spacer between the urea functionality and the dimethylamino group. This flexibility allows the two key functional groups to adopt various spatial orientations, which can be advantageous for binding to complex three-dimensional targets.
This combination of a potent hydrogen-bonding unit, a basic center, and a flexible linker makes the [2-(Dimethylamino)ethyl]urea moiety a versatile building block. Its structure suggests potential applications in pharmaceutical research as an intermediate or a lead compound, and in material science or organocatalysis where hydrogen bonding and basicity are desired properties. nih.govontosight.ai
Below is a table summarizing the key chemical properties of the parent compound, [2-(Dimethylamino)ethyl]urea.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C5H13N3O | nih.govbldpharm.com |
| Molecular Weight | 131.18 g/mol | nih.govbldpharm.com |
| IUPAC Name | 1-(2-(dimethylamino)ethyl)urea | sigmaaldrich.cn |
| CAS Number | 60514-71-8 | bldpharm.com |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
Historical Development of Synthetic Approaches to Similar Chemical Scaffolds
The synthesis of urea derivatives has evolved significantly since Wöhler's initial discovery. scitepress.orgscitepress.org Historically, the most common methods involved hazardous reagents, prompting the development of safer and more efficient alternatives over the years.
Traditional Methods: The classical approach to forming unsymmetrical ureas involves the reaction of an amine with an isocyanate. The isocyanate intermediate is typically generated from another amine using highly toxic reagents like phosgene (B1210022) or its derivatives (e.g., triphosgene). nih.gov These methods, while effective, pose significant safety and environmental risks. nih.gov
Modern & Greener Approaches: Concerns over the toxicity of traditional reagents have driven the development of innovative synthetic strategies.
Carbon Dioxide Utilization: A greener approach involves the direct reaction of amines with carbon dioxide (CO2), an abundant and non-toxic C1 source. psu.edursc.org These reactions can sometimes be performed without any catalyst or solvent, forming an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate that dehydrates to the final urea product. psu.edursc.org
Amine-Urea Transamidation: Another method involves the reaction of an amine directly with urea, often at elevated temperatures in an aqueous solution. mdpi.com This process can proceed through the in-situ formation of isocyanic acid. mdpi.com
Catalytic Methods: Various catalytic systems have been explored to improve the efficiency and conditions of urea synthesis. For example, palladium-catalyzed oxidative carbonylation of amines using carbon monoxide offers another route. nih.gov
Flow Chemistry: The use of flow reactors has been applied to traditional methods like the Curtius rearrangement of acyl azides to safely handle hazardous intermediates and enhance process control, leading to high yields of urea derivatives. nih.gov
The synthesis of the specific precursor for the title compound, 2-(dimethylamino)ethyl chloride hydrochloride, is typically achieved by treating dimethylethanolamine with thionyl chloride. google.comorgsyn.orggoogle.com This intermediate can then be reacted with a source of ammonia (B1221849) or another suitable nitrogen-containing nucleophile to form the final urea structure.
The following table provides a summary of various synthetic approaches to urea derivatives.
| Method | Key Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Phosgene/Isocyanate Route | Amines, Phosgene, Isocyanates | Well-established, versatile | Highly toxic reagents, safety concerns | nih.gov |
| Direct CO2 Utilization | Amines, Carbon Dioxide (CO2) | "Green" C1 source, non-toxic | May require high pressure/temperature | psu.edursc.org |
| Amine-Urea Transamidation | Amines, Urea | Inexpensive reagents, avoids isocyanates | Often requires excess urea and heat | mdpi.com |
| Oxidative Carbonylation | Amines, Carbon Monoxide (CO), Catalyst (e.g., Palladium) | Catalytic efficiency | Use of toxic CO, catalyst cost | nih.gov |
| Curtius Rearrangement (Flow) | Acyl azides | Improved safety with flow chemistry | Involves hazardous azide (B81097) intermediates | nih.gov |
Current Research Landscape and Future Directions for this compound
While specific, in-depth research focused exclusively on this compound is not extensively documented in mainstream literature, its potential can be inferred from the broader context of urea derivative research. The compound's structure suggests it is a valuable intermediate or building block in synthetic and medicinal chemistry.
Potential in Medicinal Chemistry: Urea derivatives are a cornerstone of modern drug discovery, particularly as kinase inhibitors for cancer therapy. frontiersin.org The [2-(Dimethylamino)ethyl]urea scaffold contains key pharmacophoric features—hydrogen bond donors/acceptors and a basic amine group—that are common in biologically active molecules. Future research could explore the incorporation of this moiety into larger molecules designed to target specific enzymes or receptors. ontosight.aiontosight.ai For instance, the dimethylamino group is a feature in several FDA-approved drugs. rsc.org The hydrochloride form ensures aqueous solubility, which is advantageous for biological testing and formulation. googleapis.com
Applications in Supramolecular Chemistry and Organocatalysis: The ability of the urea group to form strong and directional hydrogen bonds makes it a popular component in the design of anion receptors and organocatalysts. nih.govnih.gov The this compound could be investigated as a bifunctional catalyst, where the urea part activates a substrate through hydrogen bonding while the (potentially deprotonated) amino group acts as a base.
Future Directions: The future for a compound like this compound likely lies in its utility as a versatile chemical probe and synthetic intermediate. Key research directions could include:
Combinatorial Synthesis: Using the compound as a starting point for the parallel synthesis of a library of more complex urea derivatives for high-throughput screening against various biological targets.
Development of Novel Catalysts: Exploring its potential in asymmetric catalysis, either as a ligand for a metal catalyst or as a purely organic catalyst.
Material Science: Investigating its role in the formation of functional polymers or gels, where the hydrogen-bonding capabilities of the urea group can be used to direct self-assembly processes.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(dimethylamino)ethylurea;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.ClH/c1-8(2)4-3-7-5(6)9;/h3-4H2,1-2H3,(H3,6,7,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNHHFFXGOFKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of 2 Dimethylamino Ethyl Urea Hydrochloride
Established Reaction Pathways and Procedural Optimizations
The creation of [2-(Dimethylamino)ethyl]urea relies on the reaction of N,N-dimethylethylenediamine with a suitable carbonyl-containing reagent. The subsequent protonation of the tertiary amine group with hydrochloric acid yields the final hydrochloride salt.
Classical Urea (B33335) Formation Reactions for Amine Precursors
The synthesis of unsymmetrical ureas, such as [2-(Dimethylamino)ethyl]urea, from an amine precursor like N,N-dimethylethylenediamine can be achieved through several classical methods. These approaches typically involve the reaction of the amine with a reagent that provides the carbonyl group of the urea.
One of the most common methods for preparing N-substituted ureas involves the reaction of an amine with an isocyanate. In the case of [2-(Dimethylamino)ethyl]urea, this would involve reacting N,N-dimethylethylenediamine with an isocyanate. However, due to the presence of two amine groups in N,N-dimethylethylenediamine (a primary and a tertiary amine), careful control of the reaction conditions would be necessary to ensure selective reaction at the primary amine and avoid potential side reactions.
A widely used and often more practical approach for laboratory-scale synthesis is the reaction of an amine with an alkali metal cyanate, such as potassium cyanate, in the presence of an acid. This method avoids the direct handling of often hazardous isocyanates. The reaction proceeds through the in-situ formation of isocyanic acid (HNCO), which then reacts with the primary amine of N,N-dimethylethylenediamine to form the desired urea. The reaction is typically carried out in water or a mixed aqueous-organic solvent system.
Another established route involves the use of phosgene (B1210022) or its safer equivalents. Phosgene reacts with amines to form carbamoyl (B1232498) chlorides, which can then react with another amine to yield a urea. Due to the high toxicity of phosgene, solid or liquid phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) or carbonyldiimidazole (CDI) are often preferred. nih.gov CDI, a crystalline solid, is a particularly useful alternative as it is safer to handle and its byproducts are generally benign. commonorganicchemistry.com The reaction with CDI involves the initial formation of an activated carbamoyl intermediate, which then readily reacts with the amine.
The following table summarizes these classical approaches for the synthesis of the urea precursor.
Table 1: Classical Urea Formation Reactions
| Reagent | Reaction Description | Key Considerations |
|---|---|---|
| Isocyanates | Direct reaction with the amine to form the urea linkage. | Potential for side reactions with the tertiary amine; isocyanates can be hazardous. |
| Potassium Cyanate/Acid | In-situ generation of isocyanic acid which reacts with the amine. | Generally safer than using isocyanates directly; reaction conditions need to be controlled. |
| Phosgene Equivalents (e.g., Triphosgene, CDI) | Formation of a reactive intermediate (e.g., carbamoyl chloride or imidazolide) followed by reaction with the amine. | Safer alternatives to phosgene; CDI is a solid and easy to handle. nih.govcommonorganicchemistry.com |
Hydrochloride Salt Formation: Principles and Techniques
The formation of a hydrochloride salt from an amine is a standard acid-base reaction. In the case of [2-(Dimethylamino)ethyl]urea, the tertiary amine group is basic and will react with hydrochloric acid to form the corresponding ammonium (B1175870) salt. This process is often employed to increase the water solubility and crystallinity of the compound, which can aid in its purification and handling.
The procedure typically involves dissolving the synthesized [2-(Dimethylamino)ethyl]urea in a suitable organic solvent, such as isopropanol (B130326) or diethyl ether. A solution of hydrochloric acid (either gaseous HCl or a concentrated aqueous or alcoholic solution) is then added, often dropwise and with cooling, to precipitate the hydrochloride salt. The resulting solid can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials or byproducts, and dried. The stoichiometry of the acid addition is important to ensure complete conversion to the desired salt.
Process Intensification and Scale-Up Considerations in Laboratory Synthesis
When scaling up the synthesis of [2-(Dimethylamino)ethyl]urea hydrochloride from the laboratory bench to a larger scale, several factors must be considered to ensure safety, efficiency, and product quality.
Heat Management: The formation of the urea and the subsequent neutralization to form the hydrochloride salt are often exothermic reactions. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Therefore, effective temperature control through the use of jacketed reactors and controlled addition rates of reagents is crucial to prevent runaway reactions and the formation of impurities.
Mixing: Efficient mixing becomes more challenging in larger reactors. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and reduced yields. The choice of stirrer design and agitation speed is critical to maintain a homogeneous reaction mixture.
Work-up and Isolation: The isolation of the product by filtration can be more time-consuming on a larger scale. The choice of filtration equipment (e.g., Buchner funnel, filter press) and the optimization of washing procedures are important to ensure efficient removal of impurities and to minimize product loss. Drying of the final product also needs to be carefully controlled to remove residual solvents without causing thermal decomposition.
Solvent Selection: For a scalable process, the choice of solvent is critical. Factors to consider include not only the solubility of reactants and products but also the solvent's boiling point, flammability, toxicity, and ease of recovery and recycling.
Novel and Sustainable Synthetic Strategies
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis. This includes the development of "green" chemistry approaches and the use of continuous flow technologies.
Green Chemistry Approaches to Urea Synthesis (e.g., metal-free, CO2 utilization)
A key area of green chemistry is the use of carbon dioxide (CO2) as a renewable C1 feedstock. The direct synthesis of ureas from CO2 and amines is an attractive alternative to traditional methods that use toxic reagents like phosgene. rsc.org This approach is particularly relevant for the synthesis of [2-(Dimethylamino)ethyl]urea, as its precursor is a diamine.
Catalytic systems, often employing metal oxides like cerium oxide (CeO2), have been shown to be effective for the direct synthesis of cyclic ureas from CO2 and diamines. rsc.orgepa.gov While the target compound is not cyclic, the principles of activating CO2 and facilitating its reaction with amines are applicable. The reaction typically proceeds through the formation of a carbamic acid intermediate. rsc.org Metal-free approaches for the synthesis of unsymmetrical ureas from CO2 and amines have also been developed, often utilizing dehydrating agents to drive the reaction towards the urea product. acs.org
The advantages of using CO2 include its low cost, abundance, and non-toxic nature. However, challenges remain in developing highly efficient and selective catalytic systems that can operate under mild conditions.
Continuous Flow Synthesis Techniques for [2-(Dimethylamino)ethyl]urea Derivatives
Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process control. researchgate.net These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents.
The synthesis of unsymmetrical ureas has been successfully demonstrated using continuous flow reactors. researchgate.netvapourtec.com In a typical setup, streams of the amine and the carbonyl source (or a precursor that generates an isocyanate in situ) are continuously mixed in a microreactor or a tube reactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of the reaction to maximize yield and minimize byproduct formation. This technology can be particularly advantageous for handling reactive intermediates like isocyanates, as they are generated and consumed in a continuous stream, minimizing their accumulation. researchgate.net
For the synthesis of [2-(Dimethylamino)ethyl]urea, a continuous flow process could involve pumping a solution of N,N-dimethylethylenediamine and a suitable carbonylating agent through a heated reactor coil. The product stream could then be directly introduced to a second module for the continuous formation and isolation of the hydrochloride salt.
Chemoenzymatic or Biocatalytic Routes
While specific chemoenzymatic or biocatalytic routes for the direct synthesis of this compound are not extensively documented in the current literature, general enzymatic methods for the formation of urea and amide bonds offer potential pathways. Biocatalysis is an attractive approach in organic synthesis due to its high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov
One potential biocatalytic strategy involves the use of hydrolases, such as lipases, in reverse hydrolysis or aminolysis reactions. For instance, lipases have been successfully employed in the synthesis of amides from carboxylic acids and amines. A similar principle could be applied to the formation of ureas. The enzyme could potentially catalyze the condensation of an amine with a carbamate (B1207046) precursor. Research has shown that immobilized Candida antarctica lipase (B570770) B (CALB) can be used in telescoped continuous flow processes to facilitate reactions such as the Curtius rearrangement, which generates isocyanate intermediates that can be trapped by amines to form ureas. nih.govbeilstein-journals.orgbeilstein-journals.org This highlights the potential for integrating enzymatic steps to improve the efficiency and selectivity of synthetic routes leading to substituted ureas.
Another avenue is the direct enzymatic carbamoylation of amines. While still an emerging field, enzymes capable of forming C-N bonds could be engineered or discovered for the synthesis of ureas from amines and a carbonyl source like carbon dioxide or a carbamoyl donor. nih.govresearchgate.net The development of such biocatalysts would represent a significant advancement in the green synthesis of this class of compounds.
Precursor Chemistry and Derivatization Strategies for [2-(Dimethylamino)ethyl]urea Derivatives
The chemical synthesis of [2-(Dimethylamino)ethyl]urea derivatives relies on the availability of key precursors and versatile strategies for modifying the core structure. This includes the synthesis of the ethylamine (B1201723) backbone and subsequent functionalization of the urea and amine groups.
A crucial intermediate for the synthesis of [2-(Dimethylamino)ethyl]urea is 2-(dimethylamino)ethyl chloride hydrochloride. This compound is typically synthesized from 2-(dimethylamino)ethanol. The reaction involves the chlorination of the alcohol using a suitable chlorinating agent, such as thionyl chloride (SOCl₂). google.com
The synthesis is generally carried out by reacting 2-(dimethylamino)ethanol with thionyl chloride, often in an ice bath to control the exothermic nature of the reaction. google.com Following the initial reaction, a reflux in a solvent like absolute ethanol (B145695) is performed to drive the reaction to completion. The product, 2-(dimethylamino)ethyl chloride hydrochloride, is then isolated by filtration and drying. This method is advantageous as it often yields a product with high purity and good yield without the need for recrystallization. google.com
| Reactants | Chlorinating Agent | Reaction Conditions | Product | Key Advantages |
| 2-(Dimethylamino)ethanol | Thionyl Chloride (SOCl₂) | 1. Ice bath (5-15°C) 2. Reflux in ethanol | 2-(Dimethylamino)ethyl chloride hydrochloride | High yield, good quality, mild conditions |
This interactive data table summarizes the synthesis of the key intermediate, 2-(dimethylamino)ethyl chloride hydrochloride.
Once the [2-(Dimethylamino)ethyl]urea core is synthesized, further derivatization can be achieved by targeting the urea backbone and the tertiary amine moiety. These modifications can be used to modulate the physicochemical properties and biological activity of the molecule.
Functionalization of the Urea Backbone:
The urea functional group offers several sites for derivatization. The nitrogen atoms of the urea can be alkylated or acylated to introduce a variety of substituents.
N-Alkylation: The hydrogen atoms on the urea nitrogens can be substituted with alkyl or aryl groups. This can be achieved by reacting the urea with alkyl halides in the presence of a base. researchgate.net The introduction of different alkyl or aryl groups can influence the molecule's lipophilicity and hydrogen bonding capabilities. For instance, introducing bulky groups can disrupt intermolecular hydrogen bonding and alter the conformational preferences of the urea moiety. nih.gov
N-Acylation: The urea nitrogens can also be acylated using acylating agents like acetyl chloride in the presence of a base such as triethylamine. prepchem.com This introduces an acyl group, which can serve as a handle for further functionalization or to modify the electronic properties of the urea. Research on the synthesis of acyl urea analogs has demonstrated that N-(phenoxycarbonyl)benzamide intermediates can be coupled with various amines to produce a diverse range of N-benzoyl ureas. nih.gov
Functionalization of the Amine Moiety:
The tertiary dimethylamino group in [2-(Dimethylamino)ethyl]urea derivatives can also be a target for chemical modification, although it is generally less reactive than the primary or secondary amines of the urea group.
Quaternization: The lone pair of electrons on the nitrogen atom of the dimethylamino group can react with alkylating agents to form a quaternary ammonium salt. This transformation would introduce a permanent positive charge, significantly altering the solubility and biological properties of the compound.
Oxidation: The tertiary amine can be oxidized to an N-oxide. This modification can influence the polarity and metabolic stability of the molecule.
Chemical Reactivity, Transformation, and Mechanistic Organic Chemistry
Fundamental Reactivity of the Urea (B33335) and Tertiary Amine Functional Groups
The reactivity of [2-(Dimethylamino)ethyl]urea hydrochloride is a composite of the individual reactivities of the urea and tertiary amine functionalities, modulated by their electronic and steric interactions.
Protonation and Acid-Base Equilibria in Solution
In aqueous solution, this compound exists in equilibrium with its conjugate base. The protonation state is dependent on the pH of the solution and the respective pKa values of the protonated tertiary amine and the urea group.
The tertiary amine function is significantly more basic than the urea moiety. The pKa of a protonated tertiary amine is typically in the range of 9-10, while the pKa of a protonated urea is much lower, around 0-1. This vast difference in basicity means that in this compound, the proton resides predominantly on the tertiary nitrogen atom.
The acid-base equilibrium can be represented as follows: (CH₃)₂N⁺HCH₂CH₂NHC(O)NH₂ + H₂O ⇌ (CH₃)₂NCH₂CH₂NHC(O)NH₂ + H₃O⁺
The urea nitrogens are considerably less basic due to the delocalization of their lone pairs into the adjacent carbonyl group through resonance. This resonance stabilization makes the lone pairs less available for protonation. In contrast, the lone pair on the tertiary amine nitrogen is localized and readily available for protonation.
Table 1: Estimated pKa Values of Functional Groups in [2-(Dimethylamino)ethyl]urea
| Functional Group | Estimated pKa of Conjugate Acid | Predominant Species at pH 7 |
|---|---|---|
| Tertiary Amine | ~9.5 | Protonated ((CH₃)₂N⁺H-) |
Note: The pKa values are estimations based on analogous structures.
Nucleophilic and Electrophilic Reactivity of Nitrogen and Carbonyl Centers
The different atoms within the [2-(Dimethylamino)ethyl]urea molecule exhibit distinct nucleophilic and electrophilic characteristics.
Nucleophilic Centers:
Tertiary Amine Nitrogen: The lone pair of electrons on the deprotonated tertiary amine nitrogen makes it a potent nucleophile. However, its nucleophilicity can be hindered by steric bulk from the two methyl groups and the ethyl chain.
Urea Nitrogens: The nitrogen atoms of the urea group are generally considered weak nucleophiles due to the resonance delocalization of their lone pairs with the carbonyl group. Their nucleophilicity can be enhanced under strongly basic conditions where deprotonation occurs. The terminal -NH₂ group is generally more nucleophilic than the substituted nitrogen due to less steric hindrance.
Electrophilic Center:
Carbonyl Carbon: The carbonyl carbon of the urea moiety is an electrophilic center. The electronegative oxygen atom polarizes the C=O bond, creating a partial positive charge on the carbon, making it susceptible to attack by nucleophiles.
Table 2: Summary of Nucleophilic and Electrophilic Sites
| Site | Character | Factors Influencing Reactivity |
|---|---|---|
| Tertiary Amine Nitrogen | Strong Nucleophile (when deprotonated) | Steric hindrance, solvent effects |
| Urea Nitrogens | Weak Nucleophiles | Resonance, steric hindrance, basicity of the medium |
Reaction Mechanisms of this compound Transformations
The presence of both a urea and a tertiary amine group allows for a variety of chemical transformations, including hydrolysis, amidation, acylation, and alkylation.
Hydrolysis and Solvolysis Pathways
The hydrolysis of ureas can proceed through acid-catalyzed, base-catalyzed, or neutral pathways. For [2-(Dimethylamino)ethyl]urea, the reaction would involve the cleavage of the C-N bonds of the urea moiety.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the urea is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, leading to the formation of a carbamic acid and an amine. The carbamic acid is unstable and decomposes to carbon dioxide and ammonia (B1221849).
Base-Catalyzed Hydrolysis: In basic media, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This is generally the most favorable pathway for urea hydrolysis. The reaction again proceeds through a tetrahedral intermediate, which then collapses to form a carbamate (B1207046) and an amine. The carbamate can be further hydrolyzed to a carbamic acid, which then decomposes.
Amidation and Acylation Reactions Involving the Urea Moiety
The urea nitrogens can act as nucleophiles in amidation and acylation reactions, although they are relatively weak.
Amidation: The reaction of the urea with a carboxylic acid to form an N-acylurea is generally not a facile process and often requires activating agents or harsh conditions. The mechanism would involve the activation of the carboxylic acid, followed by nucleophilic attack by one of the urea nitrogens.
Acylation: Acylation with more reactive acylating agents like acyl chlorides or anhydrides is more feasible. The reaction proceeds via a nucleophilic addition-elimination mechanism. A urea nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) yields the N-acylurea. Regioselectivity can be an issue, with the less sterically hindered terminal nitrogen being the more likely site of acylation.
Alkylation Reactions of the Amine and Urea Nitrogens
Both the tertiary amine and the urea nitrogens can potentially undergo alkylation.
Alkylation of the Tertiary Amine: The deprotonated tertiary amine is a good nucleophile and can readily react with alkyl halides in an Sₙ2 reaction to form a quaternary ammonium (B1175870) salt. This reaction is often referred to as quaternization.
Alkylation of the Urea Nitrogens: The alkylation of the urea nitrogens is more complex. While they are less nucleophilic, they can be alkylated under certain conditions, often requiring a strong base to deprotonate the urea nitrogen and enhance its nucleophilicity. The reaction with alkyl halides would also proceed via an Sₙ2 mechanism. O-alkylation to form an isourea is a potential side reaction. Regioselectivity is again a factor, with the terminal nitrogen being more susceptible to alkylation due to reduced steric hindrance.
Table 3: Summary of Major Reaction Pathways
| Reaction Type | Reagents | Key Mechanistic Steps | Products |
|---|---|---|---|
| Hydrolysis | H₂O (acid or base catalyst) | Nucleophilic attack on carbonyl carbon, formation of tetrahedral intermediate, decomposition of carbamic acid | N,N-Dimethylethylenediamine, NH₃, CO₂ |
| Acylation | Acyl chloride, Anhydride | Nucleophilic attack by urea nitrogen, formation of tetrahedral intermediate, elimination of leaving group | N-Acyl-[2-(dimethylamino)ethyl]urea |
| Alkylation (Amine) | Alkyl halide | Sₙ2 nucleophilic substitution | Quaternary ammonium salt |
Degradation Mechanisms in Controlled Chemical Environments
Thermal Decomposition: Theoretical studies on the thermal decomposition of alkyl- and phenylureas suggest that the primary mechanism is a four-center pericyclic reaction. This process involves the transfer of a hydrogen atom from a nitrogen substituent to the other nitrogen atom, leading to the formation of an isocyanate and an amine. For [2-(Dimethylamino)ethyl]urea, this would likely involve the transfer of a hydrogen from the urea nitrogen, leading to the formation of 2-(dimethylamino)ethyl isocyanate and ammonia. It is important to note that initial bond fissions are considered less competitive than these pericyclic reactions chemrxiv.orgnih.gov. The presence of the hydrochloride salt would likely influence the thermal stability, potentially altering the decomposition temperature and mechanism compared to the free base.
The thermal decomposition of urea itself is a complex process that proceeds through several stages, forming byproducts such as biuret, cyanuric acid, and ammelide at elevated temperatures mdpi.comresearchgate.netdtu.dk. The rate of these decomposition reactions and the distribution of products are highly dependent on factors such as temperature and heating rate researchgate.netdtu.dk.
Hydrolysis: The hydrolysis of urea and its derivatives can occur under acidic, basic, or neutral conditions, although it is generally slow without a catalyst. The reaction ultimately yields ammonia and carbon dioxide nih.gov. Studies on the hydrolysis of tetramethylurea have been used to estimate the rate of urea hydrolysis, suggesting that N-substituted ureas can also undergo this degradation pathway nih.gov. The presence of the dimethylamino group in [2-(Dimethylamino)ethyl]urea could potentially influence the rate of hydrolysis due to its electronic effects.
In aqueous solutions, the hydrolysis of the related compound 2-(dimethylamino)ethyl methacrylate is influenced by pH, with the non-ionized form being more susceptible to hydrolysis engconfintl.orgrsc.org. This suggests that the pH of the environment could play a significant role in the hydrolytic stability of this compound.
Role as a Chemical Building Block or Ligand in Organic Transformations
Urea derivatives are versatile molecules in organic synthesis, serving as building blocks for more complex structures and as ligands in coordination chemistry nih.govmdpi.com.
While specific examples of this compound acting as a catalyst or co-catalyst are not documented in the reviewed literature, the structural motifs present in the molecule suggest potential catalytic activity. Functionalized ureas have been shown to act as catalysts in various organic reactions. For instance, certain urea derivatives can catalyze the functionalization of unactivated C-H bonds and the conversion of carbon dioxide to cyclic carbonates chemrxiv.orgacs.org. These catalytic applications often rely on the hydrogen-bonding capabilities of the urea moiety to activate substrates. The presence of both a urea group and a tertiary amine in [2-(Dimethylamino)ethyl]urea could allow for bifunctional catalysis in certain transformations.
Urea and its derivatives are well-known ligands in coordination chemistry, capable of coordinating with a variety of metal ions rjpbcs.com. Coordination typically occurs through the carbonyl oxygen atom, although coordination through the nitrogen atoms is also possible depending on the metal and other ligands present rjpbcs.com. The formation of metal complexes can significantly alter the chemical and physical properties of both the urea derivative and the metal center.
Although specific coordination complexes of this compound have not been detailed in the literature reviewed, its structure suggests it could act as a bidentate ligand, coordinating through the urea oxygen and the dimethylamino nitrogen. The synthesis of metal complexes with urea and its derivatives is a well-established field, with applications in areas such as catalysis and materials science researchgate.net. The ability of ureido-heterocycles to bind metals is a key aspect of their application in catalysis and sensing nih.govmdpi.com.
Kinetic and Thermodynamic Studies of Reactions Involving this compound
Specific kinetic and thermodynamic data for reactions involving this compound are not available in the current body of scientific literature. However, general principles and data from related compounds can provide some insights.
Kinetic Studies: Kinetic studies on the hydrolysis of urea have been conducted, often in the context of enzymatic reactions, but also for uncatalyzed and acid/base-catalyzed processes fkit.hrnih.govdepauw.edu. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts fkit.hrnih.gov. Kinetic models for the thermal decomposition of urea and its byproducts have also been developed, providing rate constants and activation energies for the various decomposition steps mdpi.comresearchgate.netdtu.dk. These models highlight the complexity of the reaction network and the influence of experimental conditions on the decomposition kinetics researchgate.netdtu.dk.
Thermodynamic Studies: There is a lack of specific thermodynamic data, such as enthalpy of formation or Gibbs free energy, for this compound. Thermodynamic data for the hydrolysis of urea and the thermal decomposition of urea and related compounds have been reported, which are crucial for understanding the feasibility and energy changes associated with these reactions. Computational studies have provided insights into the reaction pathways and free energy barriers for the hydrolysis of urea and tetramethylurea nih.gov.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the stable three-dimensional structures and electronic characteristics of a molecule.
The conformational landscape of [2-(Dimethylamino)ethyl]urea hydrochloride is defined by the rotational barriers around its single bonds. The urea (B33335) moiety itself can adopt different conformations due to rotation around the C-N bonds. For N,N'-disubstituted ureas, there is a strong preference for the trans conformation over the cis due to reduced steric hindrance. nih.govresearchgate.net The molecule's flexible ethyl chain introduces additional rotational freedom.
ω1 (C-N1-C2-N3): Defines the orientation of the ethyl group relative to the urea backbone.
ω2 (N1-C2-N3-C(O)): Describes the planarity and conformation of the urea group.
ω3 (C2-N3-C(O)-N4): Also describes the urea group conformation.
Computational models predict that the most stable conformers would seek to minimize steric clashes while optimizing intramolecular interactions. The protonated dimethylamino group would likely orient itself away from the bulk of the molecule. The energy landscape would show that trans-trans conformations of the urea group are significantly lower in energy than cis-trans or cis-cis arrangements. nih.gov
Table 1: Hypothetical Relative Energies of Key Conformers of [2-(Dimethylamino)ethyl]urea Cation Calculated using a representative DFT method (e.g., B3LYP/6-31G).*
| Conformer ID | Urea Conformation (ω2/ω3) | Ethyl Chain (ω1) | Relative Energy (kcal/mol) | Key Feature |
| 1 | trans/trans | anti | 0.00 | Global minimum, fully extended chain. |
| 2 | trans/trans | gauche | +0.85 | Slightly higher energy due to chain folding. |
| 3 | cis/trans | anti | +4.50 | Significantly higher energy due to steric repulsion in the urea moiety. |
| 4 | cis/cis | anti | +9.20 | Highest energy conformer, sterically unfavorable. |
Natural Bond Orbital (NBO) Analysis provides insight into the electronic delocalization within the molecule. For the urea functional group, a key feature is the delocalization of the lone pair electrons from the nitrogen atoms into the antibonding π* orbital of the carbonyl group (n → π*). researchgate.net This interaction is responsible for the partial double-bond character of the C-N bonds, leading to a planar urea structure and a significant rotational barrier. nih.gov In this compound, this delocalization stabilizes the molecule and influences its hydrogen bonding capabilities.
Table 2: Predicted Key NBO Donor-Acceptor Interactions
| Donor NBO (Orbital) | Acceptor NBO (Orbital) | E(2) (kcal/mol) | Interaction Type |
| LP (N3) | π (C=O) | ~45-55 | Strong hyperconjugation, contributes to C-N bond planarity. |
| LP (N4) | π* (C=O) | ~35-45 | Strong hyperconjugation, contributes to C-N bond planarity. |
| σ (C-H) | σ* (N-H) | ~1-3 | Weak intramolecular hyperconjugation. |
| *E(2) represents the stabilization energy associated with the electron delocalization. |
Molecular Electrostatic Potential (MEP) Map visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.
Negative Regions (Red/Yellow): The area around the carbonyl oxygen is the most electron-rich part of the molecule, indicating it as the primary site for electrophilic attack and hydrogen bond acceptance.
Positive Regions (Blue): The most electron-deficient regions are centered on the hydrogen atoms of the urea's -NH and -NH2 groups, and especially on the proton of the hydrochloride attached to the dimethylamino group. These are the primary sites for nucleophilic attack and hydrogen bond donation.
Molecular Dynamics Simulations of this compound in Solution Environments
Molecular dynamics (MD) simulations can model the behavior of the molecule over time in a solvent, providing insights into its interactions with the surrounding environment.
In an aqueous solution, this compound forms an extensive hydrogen bonding network with water molecules. nih.gov
Hydrogen Bond Donors: The molecule has three primary H-bond donor sites: the two hydrogens on the terminal amine (-NH2) and the single hydrogen on the substituted nitrogen (-NH-). The protonated tertiary amine (-N+H(CH3)2) is also a strong hydrogen bond donor.
Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) is a strong H-bond acceptor, capable of forming up to two hydrogen bonds.
MD simulations show that urea molecules can substitute for water molecules within the existing hydrogen bond network of the solvent with minimal disruption. whiterose.ac.uk The charged dimethylamino group would be strongly solvated by water molecules, which would arrange their oxygen atoms towards the positive center.
Urea derivatives are well-known for their ability to self-assemble into supramolecular structures, driven primarily by intermolecular hydrogen bonds between the urea moieties. nih.govmdpi.com These interactions typically lead to the formation of linear tapes or fibrillar networks. nih.govresearchgate.net
For this compound, this behavior would be more complex.
Hydrogen Bonding: The fundamental urea-urea hydrogen bonding that drives aggregation would still be present.
Electrostatic Repulsion: The positive charge on the protonated amine group would introduce significant electrostatic repulsion between molecules, potentially hindering or preventing the close packing required for the formation of ordered aggregates.
Steric Hindrance: The bulky dimethylaminoethyl side chain could sterically interfere with the formation of the highly ordered, planar hydrogen-bonded tapes seen in simpler ureas. researchgate.net
Computational models would likely predict that at low concentrations, the molecule exists as solvated monomers. At higher concentrations, transient dimers or small, disordered oligomers might form, but the formation of large, stable aggregates would be thermodynamically unfavorable due to electrostatic repulsion.
Prediction of Chemical Reactivity and Reaction Pathways
Theoretical calculations can predict the reactivity of a molecule using concepts from Conceptual DFT, which employs descriptors like Fukui functions and global reactivity indices. scielo.org.mxnih.gov The MEP map provides a qualitative guide, indicating the carbonyl oxygen as the site for electrophilic attack and the acidic protons as sites for deprotonation or nucleophilic interaction.
Potential reaction pathways that could be studied computationally include:
Hydrolysis: Like unsubstituted urea, the molecule can undergo hydrolysis, particularly under acidic or basic conditions, to yield [2-(dimethylamino)ethyl]amine, ammonia (B1221849), and carbon dioxide. nih.gov Theoretical modeling could determine the energy barriers for the key steps in this reaction.
Proton Transfer: The most acidic proton is the one on the tertiary amine (pKa ~9-10), followed by the N-H protons of the urea group. The relative acidity can be quantified through calculation.
Reactions at the Carbonyl Group: The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles, initiating addition or substitution reactions.
Table 3: Hypothetical Conceptual DFT Reactivity Descriptors (Calculated in Gas Phase)
| Descriptor | Value (Arbitrary Units) | Interpretation |
| Ionization Potential (I) | High | Difficult to remove an electron. |
| Electron Affinity (A) | Low | Does not readily accept an electron. |
| Global Hardness (η) | High | Low reactivity, high kinetic stability. |
| Electrophilicity Index (ω) | Moderate | Moderate tendency to accept electrons from a donor. |
Transition State Analysis and Reaction Barrier Calculations
Theoretical chemistry plays a crucial role in elucidating reaction mechanisms by identifying transition states and calculating the associated energy barriers. For urea derivatives, computational studies can explore pathways for synthesis, degradation, or other chemical transformations.
One area of interest is the thermal decomposition of urea and its derivatives, which can proceed through different pathways, such as elimination to form isocyanic acid and an amine. nih.gov Computational methods, particularly density functional theory (DFT), can be employed to model these reactions. For instance, in the decomposition of urea in an aqueous solution, calculations have shown that a water-assisted pathway has a significantly lower free energy barrier compared to the direct elimination pathway. nih.gov Specifically, the calculated free energy barrier for the water-assisted elimination of urea is approximately 25.3 kcal/mol, which is in good agreement with experimental kinetic data. nih.gov In contrast, the direct elimination pathway has a much higher calculated barrier of 39.0 kcal/mol, indicating that the water-assisted route is the dominant mechanism. nih.gov
For a substituted, asymmetric molecule like [2-(Dimethylamino)ethyl]urea, theoretical calculations could be used to investigate similar decomposition pathways. The presence of the dimethylaminoethyl group would likely influence the reaction coordinates and the energies of the transition states. By mapping the potential energy surface, researchers can identify the most stable conformations of the reactant, the structure of the transition state, and the resulting products. The energy difference between the reactant and the transition state provides the activation energy barrier, a key parameter in determining reaction rates.
Table 1: Illustrative Reaction Barrier Data for Urea Elimination
| Reaction Pathway | Calculated Free Energy Barrier (kcal/mol) |
|---|---|
| Direct Elimination | 39.0 nih.gov |
| Water-Assisted Elimination | 25.3 nih.gov |
This table presents calculated data for the parent urea molecule to illustrate the type of information obtained from reaction barrier calculations.
Spectroscopic Property Prediction
Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of compounds.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies and intensities. scirp.org DFT methods, such as B3LYP, are commonly used for this purpose. scirp.orgresearchgate.net The calculated frequencies can be compared with experimental spectra to assign the observed vibrational modes to specific molecular motions, such as N-H stretching, C=O stretching, and CH2 bending. scirp.org For example, in studies of similar molecules, the anti-symmetric and symmetric stretching vibrations of NH2 groups are predicted at specific wavenumbers, as are the characteristic vibrations of CH2 groups. scirp.org These predictions help in interpreting experimental spectra and understanding the molecule's structural features.
Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for a Molecule with a CH2 Group
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (B3LYP) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| νasCH2 | 3010 scirp.org | 2977 scirp.org |
| νsCH2 | 2943 scirp.org | - |
| βCH2 | 1438 scirp.org | 1439 scirp.org |
This table provides an example from a study on pyrimethamine (B1678524) to illustrate the correlation between calculated and experimental vibrational frequencies.
In Silico Modeling of Molecular Recognition with Non-Biological Targets
In silico modeling can be used to study the interactions of this compound with non-biological targets, such as material surfaces. This is relevant in fields like materials science, corrosion inhibition, and nanotechnology.
For example, computational studies have been conducted on the interaction of urea and its derivatives with metal surfaces to understand their potential as corrosion inhibitors. mdpi.comresearchgate.net These studies often use DFT calculations and molecular dynamics simulations to model the adsorption of the inhibitor molecule onto the material surface. mdpi.comresearchgate.net The calculations can determine the preferred adsorption geometry, the binding energy, and the nature of the interactions (e.g., physisorption or chemisorption). mdpi.com
In the case of this compound, its polar urea group and the dimethylamino group could interact with a variety of surfaces. Theoretical modeling could predict how this molecule would adsorb onto surfaces like mild steel, silica, or polymers. mdpi.com Such studies would involve placing the molecule on a model of the surface and optimizing the geometry to find the most stable adsorption configuration. The analysis of the electronic structure of the adsorbed system can reveal details about charge transfer and bond formation between the molecule and the surface. These insights are valuable for designing new materials or understanding surface phenomena at a molecular level.
Advanced Analytical Methodologies in Research
Spectroscopic Techniques for Elucidiating Reaction Mechanisms and Structural Dynamics
Spectroscopic methods are indispensable for obtaining detailed molecular-level information about [2-(Dimethylamino)ethyl]urea hydrochloride. They provide insights into the compound's structural integrity, functional groups, and the electronic environment of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. While standard 1D ¹H and ¹³C NMR provide fundamental structural information, advanced techniques offer deeper insights.
¹H and ¹³C NMR Spectroscopy: The proton (¹H) NMR spectrum is used to identify the different types of protons and their connectivity. For the protonated amine in the hydrochloride salt, the chemical shifts of adjacent methylene protons are expected to be influenced. The carbon (¹³C) NMR spectrum reveals the chemical environment of each carbon atom, including the characteristic shift of the carbonyl carbon in the urea (B33335) moiety. DFT calculations, when compared with experimental data, can achieve high accuracy, with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR chemical shifts. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O (Urea Carbonyl) | - | ~160-165 |
| -CH₂-NH- (Methylene adjacent to urea) | ~3.3 - 3.5 | ~38-42 |
| -CH₂-N⁺H(CH₃)₂ (Methylene adjacent to amine) | ~3.1 - 3.3 | ~55-59 |
| -N⁺H(CH₃)₂ (Dimethylamino protons) | ~2.8 - 3.0 | ~43-47 |
| -NH-CO-NH₂ (Urea protons) | ~5.5 - 7.0 (broad) | - |
| -N⁺H- (Ammonium proton) | ~9.0 - 11.0 (broad) | - |
Advanced NMR Techniques:
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons, confirming the assignment of signals in the ¹H and ¹³C spectra. For instance, a COSY experiment would show a correlation between the signals of the two adjacent methylene (-CH₂-CH₂-) groups.
Solid-State NMR (ssNMR): This technique can be used to study the compound in its solid, crystalline form. It provides information about the molecular structure and packing in the solid state, which can be different from its conformation in solution. This is particularly useful for analyzing reaction intermediates that are isolated as solids.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound and for studying its fragmentation pathways.
Molecular Ion Peak: HRMS provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion, which allows for the unambiguous determination of the compound's elemental formula (C₅H₁₄N₃O⁺ for the cation).
Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides structural information. For the cation of this compound, characteristic fragmentation would involve alpha-cleavage, which is a common pathway for amines. libretexts.org This would lead to the cleavage of the C-C bond adjacent to the nitrogen atoms.
Table 2: Predicted Major Fragments in the Mass Spectrum of the [2-(Dimethylamino)ethyl]urea Cation
| m/z Value (Predicted) | Fragment Structure/Identity | Fragmentation Pathway |
| 132 | [M-H]⁺ (from loss of a proton) | Deprotonation |
| 72 | [CH₂=N⁺(CH₃)₂] | α-cleavage at the ethyl-amine bond |
| 60 | [H₂N-C(O)-NH₂]⁺ (Urea fragment) | Cleavage of the ethyl-urea bond |
| 58 | [CH₂=CH-N(CH₃)₂]⁺ | Rearrangement and cleavage |
| 44 | [H₂N=C=O]⁺ | Cleavage within the urea group |
Tandem mass spectrometry (MS/MS) experiments can be used to isolate a specific ion and induce further fragmentation, providing more detailed structural information and helping to differentiate it from isomers. semanticscholar.org
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound.
FT-IR Spectroscopy: The FT-IR spectrum shows absorption bands corresponding to the vibrational modes of specific bonds. For this compound, key absorbances would include:
N-H stretching: Broad bands in the region of 3200-3500 cm⁻¹ corresponding to the amine (N⁺-H) and urea (N-H) groups.
C-H stretching: Bands around 2800-3000 cm⁻¹.
C=O stretching (Amide I band): A strong absorption around 1630-1680 cm⁻¹, characteristic of the urea carbonyl group. researchgate.net
N-H bending (Amide II band): A band around 1550-1620 cm⁻¹.
C-N stretching: Bands in the 1400-1470 cm⁻¹ region. researchgate.netwhiterose.ac.uk
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch in ureas is also Raman active. whiterose.ac.uk This technique can be particularly useful for monitoring reactions in aqueous media, where the strong IR absorbance of water can obscure important spectral regions.
Table 3: Characteristic FT-IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| N-H (Urea) | Stretching | 3300-3500 (broad) | 3300-3500 |
| N⁺-H (Amine HCl) | Stretching | 3200-3400 (broad) | 3200-3400 |
| C-H (Aliphatic) | Stretching | 2850-2960 | 2850-2960 |
| C=O (Urea) | Stretching (Amide I) | 1630-1680 (strong) | 1630-1680 |
| N-H (Urea) | Bending (Amide II) | 1550-1620 | 1550-1620 |
| C-N (Urea) | Stretching | 1400-1470 | 1400-1470 |
Chromatographic Methods for Purity Assessment and Process Monitoring in Research Synthesisresearchgate.net
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and degradation products, thus enabling purity assessment and process control.
HPLC is the primary method for assessing the purity and identifying impurities in non-volatile compounds like this compound. researchgate.net
Method Development: A robust HPLC method is crucial for separating the target compound from potential process-related impurities. nih.gov
Column: A reversed-phase column, such as a C18, is commonly used for separating polar compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is typically employed.
Detection: UV detection is suitable if the impurities contain a chromophore. For compounds without a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.
Impurity Profiling: The developed HPLC method can be used to identify and quantify known and unknown impurities. google.com Potential impurities could include unreacted starting materials or byproducts from side reactions during the synthesis. The use of an internal standard can improve the accuracy of quantification. researchgate.net
Table 4: Example HPLC Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-based gradient from 5% to 95% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm researchgate.net or ELSD |
| Injection Volume | 10 µL |
Due to its salt nature and low volatility, this compound is not directly amenable to analysis by Gas Chromatography (GC). However, GC is a valuable tool for analyzing volatile byproducts that may be formed during its synthesis or degradation.
Challenges and Solutions: Direct GC analysis is challenging because urea compounds tend to decompose at the high temperatures required for volatilization. To overcome this, derivatization is often necessary. For instance, urea can be converted into a more volatile derivative before GC analysis. google.com An alternative approach involves enzymatic decomposition of urea to ammonia (B1221849), which is then derivatized and analyzed by GC-MS.
Application in Synthesis Monitoring: In the context of synthesizing this compound, GC can be used to monitor the consumption of volatile starting materials or the formation of volatile side products. For example, if the synthesis involves a volatile amine precursor, its disappearance can be tracked by GC, indicating the progress of the reaction.
X-ray Diffraction and Crystallography for Solid-State Structure Elucidation
For instance, studies on other N,N'-disubstituted ureas have successfully elucidated their molecular conformation and intermolecular interactions. These studies reveal critical information on bond lengths, bond angles, and hydrogen-bonding networks, which are crucial for predicting the stability, solubility, and biological activity of the compound.
In a hypothetical crystallographic study of this compound, researchers would aim to determine parameters such as the crystal system, space group, and unit cell dimensions. The resulting structural data would detail the conformation of the dimethylaminoethyl and urea moieties, as well as the ionic interaction with the hydrochloride counter-ion. The presence of the urea and amine functionalities suggests the high likelihood of extensive hydrogen bonding, which would play a significant role in the crystal packing.
Illustrative Crystallographic Data for a Substituted Urea Derivative
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.50 |
| b (Å) | 16.90 |
| c (Å) | 10.70 |
| β (°) | 125.0 |
| Volume (ų) | 1530 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.15 |
Note: The data in this table is illustrative for a generic substituted urea and does not represent experimental data for this compound.
Electroanalytical Techniques for Redox Behavior and Electrochemical Transformations
Electroanalytical techniques are instrumental in probing the redox behavior of molecules, offering insights into their electron transfer properties and potential for electrochemical transformations. For a compound like this compound, which contains a tertiary amine and a urea group, these techniques can elucidate its oxidation and reduction pathways.
While specific electroanalytical studies on this compound are scarce, the electrochemical behavior of related compounds can be considered. The tertiary amine group is typically susceptible to oxidation at a suitable electrode potential. The urea functionality itself is generally considered electrochemically inactive within the common potential windows in aqueous solutions, but its presence can influence the redox properties of the neighboring dimethylaminoethyl group.
Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) could be employed to study the electrochemical characteristics of this compound. A typical study would involve dissolving the compound in a suitable electrolyte solution and scanning a potential range to observe any electron transfer events. The resulting voltammograms would provide information on the oxidation potential of the tertiary amine, the reversibility of the redox process, and the mechanism of the electrode reaction. Such studies are crucial for applications in areas like organic synthesis, sensor development, and understanding metabolic pathways.
The electrochemical synthesis of urea derivatives has also been a subject of interest, where electrochemical methods are used to drive the formation of the urea moiety from amines and a carbon dioxide source under mild conditions.
Illustrative Electrochemical Parameters for a Tertiary Amine-Containing Compound
| Technique | Parameter | Illustrative Value |
|---|---|---|
| Cyclic Voltammetry (CV) | Anodic Peak Potential (Epa) | +0.85 V vs. Ag/AgCl |
| Cathodic Peak Potential (Epc) | Not observed (irreversible) | |
| Peak Current (Ipa) | 50 µA | |
| Differential Pulse Voltammetry (DPV) | Peak Potential (Ep) | +0.80 V vs. Ag/AgCl |
| Peak Current (Ip) | 30 µA | |
| Square Wave Voltammetry (SWV) | Peak Potential (Ep) | +0.78 V vs. Ag/AgCl |
Note: The data in this table is illustrative for a generic tertiary amine-containing compound and does not represent experimental data for this compound.
Following a comprehensive search of scientific literature, no specific in vitro research studies were found for the compound "this compound" corresponding to the detailed sections and subsections requested. The available information on this specific chemical is largely limited to its identification and supply from chemical vendors.
The body of scientific research does not currently contain published studies on:
Molecular Recognition and Binding Studies with Purified Enzymes or Proteins (In Vitro): No data was found regarding the kinetic analysis of enzyme modulation (inhibition or activation) or the biophysical characterization of its interaction with proteins.
Interactions with Nucleic Acids (DNA/RNA) in Model Systems (In Vitro): There is no available research on the binding affinity, mode of interaction, or any induced conformational changes in nucleic acids caused by this specific compound.
Membrane Interaction Studies with Model Lipid Bilayers or Vesicles (In Vitro Permeability): Information regarding the in vitro permeability of this compound through model lipid bilayers or vesicles is not present in the reviewed literature.
Therefore, it is not possible to generate the requested article as the necessary scientific data for "this compound" is not available in published research.
Interactions with Biological Macromolecules and Model Systems Mechanistic & in Vitro Focus Only
Development of [2-(Dimethylamino)ethyl]urea Hydrochloride as a Biochemical Research Probe or Ligand
The development of small molecules as biochemical probes is fundamental to elucidating the function of biological macromolecules and dissecting complex cellular processes. An ideal probe should exhibit high affinity and selectivity for its target, possess chemical properties suitable for experimental assays, and ideally, its mechanism of interaction should be well-characterized. While specific, detailed research on the development of this compound as a dedicated biochemical research probe is not extensively documented in publicly available literature, its structural features suggest a potential utility in this area, grounded in the broader understanding of urea-containing compounds as versatile ligands in biological systems.
The rationale for developing this compound as a research tool stems from the established roles of its constituent functional groups in molecular recognition. The urea (B33335) moiety is a well-recognized pharmacophore capable of forming multiple hydrogen bonds, acting as both a hydrogen bond donor and acceptor. This allows for robust interactions with the backbones and side chains of amino acid residues in proteins. researchgate.net Furthermore, the urea group can participate in stacking interactions with aromatic residues, contributing to binding affinity and specificity. researchgate.net The dimethylamino group, being basic, is typically protonated at physiological pH, providing a positive charge that can engage in electrostatic interactions with negatively charged residues, such as aspartate or glutamate, on a protein's surface or within a binding pocket. The flexible ethyl linker allows these two key interaction motifs to adopt various conformations, potentially enabling the molecule to fit into diverse binding sites.
The development of a compound like this compound as a biochemical probe would likely follow a structured, multi-step process, beginning with its synthesis and characterization. The synthesis of unsymmetrical ureas is a well-established area of organic chemistry, often involving the reaction of an amine with an isocyanate or a phosgene (B1210022) equivalent. nih.gov For this compound, a plausible synthetic route would involve the reaction of N,N-dimethylethylenediamine with a suitable urea-forming reagent, followed by conversion to the hydrochloride salt to improve solubility and stability in aqueous buffers used for biochemical assays.
Once synthesized and purified, the compound would undergo in vitro evaluation to characterize its interaction with target macromolecules. This could begin with broad screening against panels of enzymes or receptors to identify potential biological targets. High-throughput screening (HTS) methodologies are often employed for this initial step to assess the compound's activity across a wide range of assays in a time- and cost-effective manner. nih.govnih.govresearchgate.net
Should initial screening reveal inhibitory activity against a particular enzyme, for instance, more detailed mechanistic studies would follow. These in vitro studies would aim to determine the mode of inhibition and the key molecular interactions driving the binding event.
Table 1: Hypothetical In Vitro Characterization of this compound as an Enzyme Inhibitor
| Parameter | Experimental Method | Hypothetical Finding | Implication for Probe Development |
| IC50 | Enzyme activity assay with varying inhibitor concentrations | 15 µM | Moderate potency, suggesting a starting point for optimization. |
| Mechanism of Inhibition | Kinetic analysis (e.g., Lineweaver-Burk or Michaelis-Menten plots with varying substrate and inhibitor concentrations) | Competitive Inhibition | The compound likely binds to the active site, competing with the natural substrate. This suggests it could be a useful tool to probe active site architecture. |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) | 8 µM | Provides a direct measure of the binding affinity, confirming a specific interaction. |
| Binding Stoichiometry | Isothermal Titration Calorimetry (ITC) | 1:1 | Indicates that one molecule of the inhibitor binds to one molecule of the enzyme. |
Further development could involve structural biology techniques, such as X-ray crystallography or NMR spectroscopy, to obtain a high-resolution picture of the compound bound to its target. Such structural data would be invaluable for understanding the precise orientation of the urea and dimethylamino groups within the binding site and identifying which specific amino acid residues they interact with. This information would not only solidify its status as a research probe but also guide the rational design of more potent and selective second-generation probes. For example, if structural data revealed an unoccupied pocket adjacent to the dimethylamino group, derivatives could be synthesized with additional functionalities to exploit this space and enhance binding affinity.
In the context of developing it as a ligand for a receptor, radiolabeling this compound (e.g., with tritium (B154650) or carbon-14) would enable its use in radioligand binding assays. These assays are a cornerstone of pharmacology for characterizing receptor-ligand interactions.
Table 2: Potential Application in Radioligand Binding Assays
| Assay Type | Information Gained | Potential Utility of [3H]-[2-(Dimethylamino)ethyl]urea hydrochloride |
| Saturation Binding | Receptor density (Bmax) and ligand affinity (Kd) | To quantify the number of target receptors in a given tissue or cell preparation and determine the affinity of the probe itself. |
| Competition Binding | Affinity (Ki) of unlabeled test compounds | To screen compound libraries and identify other molecules that bind to the same receptor, and to determine their potencies. |
| Kinetic Binding | Association (kon) and dissociation (koff) rate constants | To understand the dynamics of the ligand-receptor interaction, providing insights into the residence time of the probe on its target. |
Applications in Materials Science and Chemical Technology Non Biomedical
Utilization as a Monomer or Cross-linking Agent in Polymer Chemistry
Poly(urethane-urea)s (PUUs) are a significant class of polymers synthesized through the reaction of diisocyanates with macrodiols and diamine chain extenders. nih.govnih.gov The diamine component introduces urea (B33335) linkages, which contribute to the polymer's hard segments, enhancing properties like thermal stability and mechanical strength through strong hydrogen bonding. researchgate.net Various aliphatic and aromatic diamines are commonly employed as chain extenders to tailor the final properties of the polyurethane-urea elastomers. researchgate.netgoogle.comutwente.nl
Theoretically, the primary/secondary amine group in [2-(Dimethylamino)ethyl]urea could react with isocyanate groups to be incorporated into a polymer backbone. The tertiary amine group could also impart specific properties such as pH-responsiveness or catalytic activity. While studies have explored a wide range of diamines for this purpose, researchgate.netgoogle.com specific research detailing the use of N-(2-(dimethylamino)ethyl)urea as a chain extender in polyurethane synthesis is not present in the reviewed literature.
The incorporation of functional monomers or cross-linking agents is a key strategy for modifying polymer properties. Urea-based compounds, in general, are used to introduce specific functionalities. For instance, the incorporation of hindered urea bonds can lead to dynamic cross-linking, enabling self-healing and reprocessable polymer networks. The use of (hydroxyalkyl)urea compounds as cross-linking agents for polymers containing carboxyl, anhydride, or amine groups has also been documented. google.com These agents react to form cross-linked networks, improving the material's durability and solvent resistance.
While the structure of [2-(Dimethylamino)ethyl]urea suggests it could act as a modifier, for example, by introducing hydrophilic or ionically conductive domains, specific studies demonstrating its application for the modification of polymer properties for industrial uses have not been identified. Research has been conducted on physically cross-linked hydrogels using related monomers like 2-(dimethylamino)ethyl methacrylate, but not the urea-based compound . fourwaves.com
Role in Catalysis and Organocatalysis
Urea and its derivatives are well-known for their ability to act as hydrogen-bond donors, which has led to their extensive use in organocatalysis. They can also serve as ligands for transition metal complexes, modulating the metal center's catalytic activity.
Transition metal complexes are pivotal in catalysis. mdpi.com The ligands coordinating to the metal center play a crucial role in determining the catalyst's activity and selectivity. rsc.orgresearchgate.netnih.gov Urea and its derivatives can coordinate to metal ions through their oxygen or nitrogen atoms, forming stable complexes. tsijournals.comdestechpub.com The synthesis and characterization of metal complexes with various Schiff bases and other organic ligands are widely reported, with applications in diverse catalytic reactions. mdpi.comnih.govresearchgate.net
While the synthesis of metal complexes with a multitude of urea and thiourea (B124793) derivatives has been explored, researchgate.net there is a lack of specific studies in the available literature that describe the design and synthesis of metal complexes where [2-(Dimethylamino)ethyl]urea acts as a ligand.
The catalytic performance of metal-urea complexes is an active area of research. These complexes have been investigated for various organic transformations. researchgate.net Similarly, urea derivatives have proven to be effective organocatalysts, particularly in reactions that benefit from hydrogen bonding to activate substrates.
Given the absence of synthesized metal complexes with [2-(Dimethylamino)ethyl]urea as a ligand in the literature, there are consequently no investigations into their specific catalytic performance or reaction scope.
Potential in Environmental Chemistry as an Adsorbent or Chelating Agent
The chemical structure of [2-(Dimethylamino)ethyl]urea hydrochloride suggests a potential for applications in environmental chemistry, specifically as an adsorbent for certain pollutants or as a chelating agent for heavy metal ions. This potential is derived from the combined functionalities of its urea and dimethylaminoethyl moieties. While direct research on the environmental applications of this specific compound is not extensively documented, the known properties of its constituent parts provide a basis for assessing its potential.
The urea functional group is known to form complexes with various metal ions. Research has demonstrated the chelating behavior of urea with heavy metals such as copper(II), zinc(II), cadmium(II), and mercury(II). rjpbcs.comresearchgate.net The coordination of metal ions with urea can occur through either the oxygen or nitrogen atoms, leading to the formation of stable metal-urea complexes. rjpbcs.com This inherent ability of the urea group to bind with metal ions is a key indicator of the potential of this compound as a chelating agent for the remediation of heavy metal-contaminated water.
The presence of the dimethylaminoethyl group can further enhance the compound's utility in aqueous environmental systems. This group can improve the water solubility of the molecule, which is a desirable characteristic for a chelating agent intended for use in wastewater treatment. Furthermore, the tertiary amine in the dimethylaminoethyl group can be protonated, leading to a cationic charge on the molecule. This positive charge could facilitate the adsorption of anionic pollutants through electrostatic interactions. Polymers containing the dimethylaminoethyl moiety, such as poly(2-(dimethylamino)ethyl methacrylate), have been investigated for their use in water treatment, demonstrating flocculation activity.
Moreover, urea and its derivatives have been utilized to modify adsorbent materials to enhance their capacity for removing environmental pollutants. For instance, activated carbon modified with urea has shown improved adsorption efficiency for dioxins. nih.gov This suggests that urea-containing compounds can be effective in capturing organic pollutants. The combination of the urea group, with its hydrogen bonding capabilities, and the dimethylaminoethyl group could potentially allow for the adsorption of a range of organic contaminants.
The synthesis of various urea derivatives is a well-established area of chemistry, allowing for the potential functionalization of this compound to tailor its properties for specific environmental applications. nih.govgoogle.com For example, further modifications could be made to enhance its selectivity for certain metal ions or to immobilize it onto a solid support for use in a flow-through water treatment system.
While the direct application of this compound as an environmental adsorbent or chelating agent requires empirical investigation, the foundational chemistry of its functional groups provides a strong theoretical basis for its potential in this field. The following table summarizes the observed chelating behavior of urea with various metal ions, which underpins the potential of urea-containing compounds in heavy metal remediation.
| Metal Ion | Formulated Complex with Urea | Reference |
| Copper (II) | CuCl₂·2U·CH₃OH·4H₂O | rjpbcs.comresearchgate.net |
| Zinc (II) | ZnCl₂·U·CH₃OH·4H₂O | rjpbcs.comresearchgate.net |
| Silver (I) | AgNO₃·U·CH₃OH·6H₂O | rjpbcs.comresearchgate.net |
| Cadmium (II) | CdCl₂·U·CH₃OH·4H₂O | rjpbcs.comresearchgate.net |
| Mercury (II) | HgCl₂·U·CH₃OH·6H₂O | rjpbcs.comresearchgate.net |
U represents Urea in the formulated complexes.
Further research into the adsorption isotherms, kinetics, and chelating capacity of this compound with various environmental pollutants and heavy metals would be necessary to fully realize its potential in environmental chemistry.
Environmental Fate and Chemical Degradation Studies
Abiotic Degradation Pathways in Environmental Matrices (e.g., Photodegradation, Hydrolysis)
Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. The primary abiotic pathways for organic chemicals like [2-(Dimethylamino)ethyl]urea hydrochloride in the environment are photodegradation and hydrolysis.
Photodegradation:
Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. The rate and extent of photodegradation depend on the light absorption properties of the molecule and the presence of photosensitizing agents in the environment. For this compound, the urea (B33335) and the dimethylamino functional groups are the likely sites for photochemical reactions.
Direct Photolysis: This occurs when the molecule itself absorbs light energy, leading to its excitation and subsequent decomposition.
Indirect Photolysis: This process is mediated by other substances present in the environment, such as dissolved organic matter or nitrate (B79036) ions, which absorb light and produce reactive species (e.g., hydroxyl radicals) that then degrade the target compound. The presence of such photosensitizers in natural waters can significantly accelerate the photodegradation of organic pollutants.
Hydrolysis:
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of this compound to hydrolysis is primarily associated with the urea moiety. Generally, the urea bond is relatively stable to hydrolysis at neutral pH and ambient temperatures. The half-life of urea itself in aqueous solution at room temperature is very long, estimated to be around 40 years. sdu.dk
However, the rate of hydrolysis can be influenced by pH and temperature. Under strongly acidic or alkaline conditions, the rate of hydrolysis of the urea group can increase. The hydrolysis of urea typically yields ammonia (B1221849) and carbon dioxide. nih.govwikipedia.org For this compound, hydrolysis would be expected to break the urea linkage, potentially forming 2-(dimethylamino)ethylamine and other byproducts. As a hydrochloride salt, the compound will dissociate in water, and the resulting pH of the solution could influence the hydrolysis rate.
Chemical Stability in Various Environmental Conditions (e.g., pH, Temperature, Ionic Strength)
The chemical stability of this compound in the environment is a critical factor in determining its persistence. Stability is influenced by several environmental parameters.
Effect of pH: The stability of the urea functional group is pH-dependent. While relatively stable around neutral pH, the rate of hydrolysis can be accelerated at both low and high pH values. The amine part of the molecule is basic and will be protonated at lower pH values. The hydrochloride salt form suggests it is prepared in an acidic medium. In environmental waters with varying pH, the equilibrium between the protonated and unprotonated forms of the dimethylamino group will shift, which could potentially influence its reactivity and interaction with other environmental components.
Effect of Temperature: As with most chemical reactions, the rate of degradation of this compound is expected to increase with temperature. Higher temperatures will accelerate both hydrolysis and potentially other degradation reactions by providing the necessary activation energy.
Effect of Ionic Strength: The ionic strength of an aqueous solution can influence reaction rates, particularly for reactions involving charged species. While specific data for this compound is unavailable, changes in ionic strength in environmental waters (e.g., freshwater vs. saltwater) could have a minor effect on its degradation kinetics. The stability of amine salts can also be influenced by the nature and concentration of other ions in the solution. pitt.edu
Illustrative Stability of Related Compounds under Various Conditions
| Environmental Condition | Expected Impact on Stability of Substituted Ureas | Expected Impact on Stability of Aliphatic Amine Hydrochlorides |
| pH | Stable at neutral pH; hydrolysis rate increases at acidic and alkaline pH. | Generally stable; stability can depend on the pKa of the amine and the strength of the acid. reddit.com |
| Temperature | Degradation rate increases with increasing temperature. | Generally, stability decreases with increasing temperature. researchgate.net |
| Ionic Strength | Minor to moderate influence on degradation rates. | Can influence solubility and aggregation, potentially affecting stability. pitt.edu |
Identification and Characterization of Chemical Degradation Products and Byproducts
Identifying the degradation products of this compound is essential for a complete understanding of its environmental impact, as some byproducts may be more toxic or persistent than the parent compound. Based on the known degradation pathways of analogous compounds, several potential degradation products can be postulated.
Potential Photodegradation Products: Photochemical reactions involving the dimethylamino group could lead to successive demethylation, forming N-methyl-N-(2-ureidoethyl)amine and subsequently N-(2-ureidoethyl)amine. Oxidation of the ethyl bridge is also a possibility.
Potential Hydrolysis Products: Hydrolysis of the urea bond would be a primary degradation pathway, leading to the formation of 2-(dimethylamino)ethylamine, ammonia, and carbon dioxide. nih.govwikipedia.org
Postulated Degradation Products of this compound
| Degradation Pathway | Potential Products | Chemical Structure of Products |
| Photodegradation | N-methyl-N-(2-ureidoethyl)amine | CH₃NHCH₂CH₂NHC(O)NH₂ |
| N-(2-ureidoethyl)amine | H₂NCH₂CH₂NHC(O)NH₂ | |
| Hydrolysis | 2-(Dimethylamino)ethylamine | (CH₃)₂NCH₂CH₂NH₂ |
| Ammonia | NH₃ | |
| Carbon Dioxide | CO₂ |
Methodologies for Environmental Monitoring of this compound (Chemical Analysis)
Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of this compound and its degradation products in environmental samples such as water and soil. Given its chemical structure, a combination of chromatographic and spectrometric techniques would be most suitable.
Sample Preparation: Environmental samples typically require a preparation step to extract and concentrate the analyte of interest and to remove interfering substances. For water samples, solid-phase extraction (SPE) is a common technique. For soil and sediment samples, methods like pressurized liquid extraction (PLE) or sonication with an appropriate solvent may be used.
Analytical Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile and thermally labile compounds like substituted ureas. rsc.orgconicet.gov.ar When coupled with a suitable detector, such as a UV detector or a fluorescence detector (after derivatization), it can provide good sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful and widely used technique for the analysis of trace organic contaminants in environmental matrices. nih.govnih.gov LC-MS/MS offers high sensitivity and selectivity, allowing for the unambiguous identification and quantification of the parent compound and its degradation products at very low concentrations. For a compound like this compound, which contains both a polar urea group and a basic amine group, mixed-mode chromatography could be employed for effective separation. sielc.com
Commonly Used Analytical Methods for Related Compounds
| Analytical Technique | Sample Matrix | Typical Detection Limits | Key Advantages |
| HPLC-UV | Water, Soil | ng/mL to µg/mL | Robust, widely available. |
| HPLC with Fluorescence Detection | Water, Soil | pg/mL to ng/mL | High sensitivity for fluorescent compounds or derivatives. rsc.org |
| LC-MS/MS | Water, Soil, Biota | pg/L to ng/L | High sensitivity, high selectivity, structural confirmation. nih.gov |
Future Directions and Emerging Research Avenues for 2 Dimethylamino Ethyl Urea Hydrochloride
Challenges and Opportunities in [2-(Dimethylamino)ethyl]urea Hydrochloride Research
The research landscape for this compound is characterized by a set of distinct challenges that, when addressed, open up significant opportunities for innovation and application.
Challenges:
Synthesis and Purification: Traditional synthesis routes for unsymmetrical ureas often involve hazardous reagents like phosgene (B1210022) or isocyanates, which pose significant safety and environmental risks nih.gov. Developing safer, more efficient synthetic protocols is a primary challenge. Alternative methods using greener reagents like carbon dioxide or ethylene carbonate exist but often require harsh reaction conditions or complex catalytic systems, leading to difficulties in achieving high yields and selectivity nih.gov. Purification of the final hydrochloride salt can also be complex, requiring specific recrystallization techniques to remove inorganic salts and other impurities google.comgoogle.com.
Physicochemical Properties: Like many small molecule urea (B33335) compounds, derivatives can suffer from poor solubility and permeability, which can limit their application in certain fields nih.gov. The planarity of the urea group can lead to strong crystal packing, reducing solubility. Modifying the structure to disrupt this planarity without losing desired functionality is a key synthetic hurdle nih.gov.
Scalability: Transitioning novel, lab-scale synthetic methods to large-scale industrial production presents economic and technical challenges. Processes that are efficient in the lab may not be cost-effective or feasible at a larger scale, hindering the compound's availability for broader applications.
Opportunities:
Medicinal Chemistry Scaffold: The urea moiety is a "privileged structure" in medicinal chemistry, known for its ability to form strong, stable hydrogen bonds with biological targets like enzymes and receptors nih.govresearchgate.netresearchgate.netrsc.org. This makes this compound an attractive starting point for developing new therapeutic agents. The dimethylaminoethyl group can be modified to fine-tune pharmacokinetic properties, presenting an opportunity to create libraries of compounds for screening against various diseases, including cancer, infectious diseases, and neurodegenerative disorders nih.gov.
Combinatorial Chemistry and Drug Discovery: The compound is an ideal building block in combinatorial chemistry. Its functional groups allow for easy derivatization, enabling the rapid generation of a diverse range of molecules for high-throughput screening and the discovery of new drug leads nih.gov.
A summary of the primary challenges and opportunities is presented in the table below.
| Aspect | Challenges | Opportunities |
| Synthesis | Use of toxic reagents (e.g., phosgene); harsh reaction conditions; low yields and selectivity with greener alternatives. | Development of novel, safer, and more efficient catalytic synthesis methods. |
| Purification | Difficulty in removing impurities and achieving high-purity crystalline forms. | Innovation in crystallization and purification techniques for ionic small molecules. |
| Properties | Potential for poor solubility and permeability due to molecular planarity. | Structural modification to improve physicochemical properties for enhanced bioavailability or material compatibility. |
| Application | Limited exploration beyond traditional biological roles. | Use as a versatile scaffold in medicinal chemistry and as a building block for combinatorial libraries to discover new drugs. |
Integration with Artificial Intelligence and Machine Learning in Chemical Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the research and development of chemical compounds, including this compound. These computational tools can accelerate discovery, optimize processes, and predict molecular properties with increasing accuracy.
De Novo Design and Analog Generation: ML models, particularly generative algorithms, can design novel molecules from scratch. By learning from vast datasets of existing chemical structures and their properties, these models can propose new analogs of this compound with desired characteristics, such as enhanced binding affinity to a specific protein target or improved solubility nih.gov. This allows researchers to explore a much wider chemical space than would be possible through traditional methods alone.
Property Prediction and Screening: A significant challenge in chemical research is the time and cost associated with synthesizing and testing new compounds. ML algorithms can predict a wide range of properties for virtual compounds, including physicochemical characteristics (solubility, stability), biological activity, and potential toxicity researchgate.netresearchgate.net. This enables virtual screening of thousands of potential derivatives, allowing chemists to prioritize the most promising candidates for synthesis and experimental validation, thereby saving considerable resources optibrium.com.
Reaction Optimization and Synthesis Planning: AI can optimize reaction conditions to maximize yield and minimize byproducts. ML models can analyze data from previous experiments to predict the outcome of a reaction under different conditions (e.g., temperature, catalyst, solvent) nih.gov. Furthermore, AI tools can devise complete synthetic pathways for target molecules, breaking down complex structures into simpler, commercially available starting materials.
The table below outlines potential AI and ML applications in the context of this compound research.
| Application Area | Specific Task | Potential Impact |
| Molecule Design | Generating novel urea derivatives with specific functional groups. | Rapid discovery of candidates with enhanced biological activity or material properties. |
| Property Prediction | Predicting solubility, crystal structure, and bioactivity of new analogs. | Reduces the need for costly and time-consuming experimental screening. |
| Synthesis | Optimizing reaction conditions (temperature, pressure, catalysts) for synthesis. | Increases reaction yields, reduces waste, and lowers production costs. |
| Mechanism Insight | Analyzing reaction data to provide insights into underlying chemical mechanisms. | Deepens fundamental understanding and guides the design of better catalysts and reactions. |
Development of Sustainable Production Methods and Circular Economy Principles
The future of chemical manufacturing is intrinsically linked to sustainability. For this compound, this involves developing "green" synthesis routes and integrating circular economy principles to minimize waste and environmental impact.
CO2 as a Feedstock: A major avenue for sustainable urea synthesis is the use of carbon dioxide (CO2) as a C1 building block researchgate.netresearchgate.net. Reacting amines directly with CO2 avoids the use of highly toxic phosgene and contributes to carbon capture and utilization (CCU) strategies rsc.org. Research in this area will focus on developing efficient catalysts that can facilitate this reaction under mild conditions, making the process more energy-efficient and scalable nih.govmdpi.com.
Waste-to-Chemicals and Circularity: The principles of a circular economy encourage the use of waste as a resource. Methodologies are being explored to produce urea from the organic fraction of municipal solid waste or other biomass sources researchgate.net. While currently focused on bulk urea production for fertilizers, these concepts could be adapted for specialty chemicals. Another circular approach involves the chemical deconstruction of waste polymers, such as polyurethanes, to recover valuable chemical building blocks, including functionalized ureas acs.org. This creates a closed-loop system where waste materials are upcycled into new, high-value products.
Green Chemistry Solvents and Catalysts: Future research will emphasize the use of environmentally benign solvents, such as ionic liquids or water, to replace traditional volatile organic compounds nih.gov. The development of recoverable and reusable catalysts is another key aspect of making the synthesis process more sustainable.
| Sustainability Strategy | Description | Research Goal |
| Green Feedstocks | Utilizing captured CO2 or biomass-derived sources instead of fossil fuel-based reagents. | Reduce carbon footprint and reliance on non-renewable resources rsc.org. |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimize the generation of waste byproducts. |
| Catalyst Development | Creating highly efficient, selective, and reusable catalysts for urea synthesis. | Lower energy consumption and enable easier product purification mdpi.com. |
| Circular Design | Recovering and upcycling functional urea compounds from end-of-life products like polymers. | Close the loop on material usage, reducing landfill waste and the need for virgin materials acs.org. |
Exploration of Novel Non-Biological Applications and Interdisciplinary Research
While the biological activity of urea derivatives is well-established, the unique properties of the urea moiety and the dimethylaminoethyl group suggest significant potential in non-biological and interdisciplinary fields.
Materials Science and Polymers: The dimethylaminoethyl group is a known component in functional polymers nih.gov. Copolymers containing 2-(dimethylamino)ethyl methacrylate exhibit properties useful for creating nanogels for drug delivery, antibacterial coatings, and antifouling surfaces nih.govmdpi.commdpi.com. This compound could serve as a novel monomer or functionalizing agent to create new polymers. The hydrogen-bonding capability of the urea group is particularly interesting for developing self-healing materials, supramolecular polymers, and stimuli-responsive gels mdpi.com.
Organocatalysis: Urea derivatives can act as organocatalysts, using their hydrogen-bonding ability to activate substrates and control reaction stereochemistry nih.gov. The specific structure of this compound, containing both hydrogen-bond donors (the urea N-H groups) and a Lewis basic site (the dimethylamino group), makes it a candidate for bifunctional catalysis in various organic transformations. Similar compounds have been investigated as catalysts for polyurethane production google.com.
Corrosion Inhibition: Functionalized graphene oxide with urea has been shown to act as an effective anticorrosive agent for steel in acidic environments researchgate.net. The amine and urea groups can adsorb onto the metal surface, forming a protective layer. This suggests that this compound could be investigated as a corrosion inhibitor for various metals and alloys.
Specialty Chemicals and Intermediates: The compound can serve as a versatile intermediate in chemical synthesis. For instance, urea hydrochloride solutions are effective at dissolving water-insoluble metal salts like calcium carbonate, finding use in cleaning, descaling, and other industrial applications google.com.
The table below summarizes potential interdisciplinary research avenues.
| Research Field | Potential Application | Key Functional Groups |
| Polymer Chemistry | Monomer for functional polymers, component of self-healing materials. | Urea (H-bonding), Dimethylaminoethyl (reactive site). |
| Organocatalysis | Bifunctional catalyst for organic synthesis. | Urea (H-bond donor), Dimethylamino (Lewis base). |
| Materials Science | Corrosion inhibitor for metals, component in functional coatings. | Amine and Urea groups (surface adsorption). |
| Industrial Chemistry | Agent for dissolving mineral scale, chemical intermediate. | Urea hydrochloride (acidic properties). |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [2-(Dimethylamino)ethyl]urea hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves reacting 2-(dimethylamino)ethylamine with urea derivatives under acidic conditions. Hydrochloride salt formation is achieved via HCl gas or aqueous HCl . Yield optimization requires controlled pH (4–6) and temperature (40–60°C) to prevent side reactions like over-alkylation. Characterization via NMR (¹H/¹³C) and HPLC purity assays (>95%) is critical .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : FT-IR for amine/urea functional groups; ¹H NMR (δ ~2.2 ppm for dimethylamino protons) .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and ion-pair chromatography for hydrochloride quantification .
- Thermal Stability : TGA/DSC to identify decomposition points (>200°C common for similar hydrochlorides) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation. Use desiccants (silica gel) and avoid prolonged light exposure. Safety protocols include fume hood use, PPE (gloves, goggles), and emergency showers/eye wash stations per GHS guidelines .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density distribution at the dimethylamino group, predicting nucleophilic attack sites. Solvent effects (e.g., water vs. DMSO) are incorporated via PCM models. Validation via experimental kinetic studies (e.g., reaction with benzyl chloride) is essential .
Q. What strategies resolve contradictions in biological activity data for urea derivatives like this compound?
- Methodological Answer :
- Dose-Response Replication : Conduct multiple assays (e.g., enzyme inhibition IC₅₀, cell viability MTT) across independent labs.
- Meta-Analysis : Use statistical tools (ANOVA, t-tests) to identify outliers. Adjust for variables like solvent choice (DMSO vs. saline) or cell line specificity .
- Mechanistic Studies : Radiolabeled analogs (³H/¹⁴C) track metabolic pathways to confirm target engagement .
Q. How does the hydrochloride salt form influence the compound’s pharmacokinetics compared to its free base?
- Methodological Answer : Comparative studies using in vitro permeability assays (Caco-2 cells) and in vivo bioavailability tests (rodent models) quantify solubility and absorption differences. Salt forms often enhance aqueous solubility but may alter plasma protein binding, assessed via equilibrium dialysis .
Q. What are the best practices for detecting and quantifying degradation products in long-term stability studies?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS identifies major degradants (e.g., hydrolyzed urea or demethylated byproducts). Forced degradation (acid/alkaline hydrolysis, oxidation) validates method robustness. Quantify impurities against USP/EP reference standards .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
